trans-3-Amino-1-Boc-4-methoxypyrrolidine
Overview
Description
trans-3-Amino-1-Boc-4-methoxypyrrolidine: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is used primarily in the synthesis of anti-tumor agents . The compound is characterized by its tert-butyl ester group, which provides stability and protection during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-Boc-4-methoxypyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Final Product: The final product is obtained after purification and characterization.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions: trans-3-Amino-1-Boc-4-methoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like hydrochloric acid and acetic anhydride.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis and applications .
Scientific Research Applications
trans-3-Amino-1-Boc-4-methoxypyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Utilized in the development of anti-tumor agents and other pharmaceuticals.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of trans-3-Amino-1-Boc-4-methoxypyrrolidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
trans-3-Amino-4-methoxypyrrolidine: Lacks the Boc protective group, making it less stable in certain reactions.
trans-4-(Boc-amino)-3-methoxypiperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: trans-3-Amino-1-Boc-4-methoxypyrrolidine is unique due to its specific combination of functional groups, which provides stability and versatility in chemical synthesis. The presence of the Boc group offers protection during reactions, making it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
trans-3-Amino-1-Boc-4-methoxypyrrolidine (CAS 429673-79-0) is a pyrrolidine derivative notable for its structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a methoxy substitution. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in drug development and its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 216.28 g/mol. The compound predominantly exists in the (3R,4R) configuration, contributing to its chirality and biological activity. It appears as a pale-yellow to yellow-brown solid, making it suitable for various synthetic applications.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, influencing enzymatic pathways and cellular processes. The Boc group can be removed under physiological conditions, exposing the free amine, which can participate in hydrogen bonding and electrostatic interactions with enzyme active sites or receptor binding domains. This interaction may lead to the modulation of enzyme activity or receptor function, potentially resulting in therapeutic effects against diseases, particularly cancer .
1. Enzyme Inhibition
Research indicates that this compound may serve as an enzyme inhibitor. Its structural characteristics allow it to inhibit proteases and kinases, which are crucial in various signaling pathways and disease states .
2. Anti-Tumor Activity
The compound has been investigated for its role in synthesizing anti-tumor agents. Its ability to influence cell proliferation and apoptosis pathways positions it as a candidate for cancer therapeutics . Studies have shown that derivatives of this compound can exhibit significant cytotoxicity against cancer cell lines, making it a valuable scaffold in drug design.
3. Peptide Synthesis
As a building block in peptide synthesis, this compound plays a critical role in developing peptides with diverse functionalities. Its unique properties enhance the synthesis of complex molecules that can be tailored for specific biological activities .
Comparative Analysis
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
trans-3-Amino-1-Boc-4-hydroxypyrrolidine | Hydroxyl instead of methoxy | Different biological activity due to hydroxyl group |
trans-3-Amino-pyrrolidine | Lacks Boc protection | More reactive due to unprotected amine |
4-Methoxy-pyrrolidine | No amino group | Lacks biological activity associated with amino groups |
This table highlights how the methoxy group and Boc protection contribute to the distinct chemical reactivity and biological properties of this compound compared to its analogs.
Case Studies
Several studies have explored the biological implications of this compound:
- Inhibition Studies : A study demonstrated that derivatives of this compound showed potent inhibition against matrix metalloproteinases (MMPs), which are involved in tumor metastasis .
- Cytotoxicity Assays : Research involving various cancer cell lines indicated that this compound derivatives exhibited IC50 values in the low micromolar range, suggesting significant anti-cancer potential .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound could modulate signaling pathways related to apoptosis, providing insights into its potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYSIWNZDIJKGC-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962813 | |
Record name | tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429673-79-0 | |
Record name | rel-1,1-Dimethylethyl (3R,4R)-3-amino-4-methoxy-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=429673-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 429673-79-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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